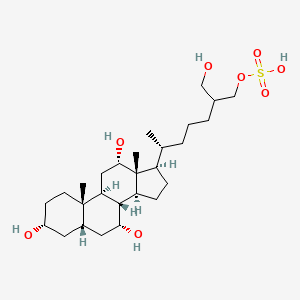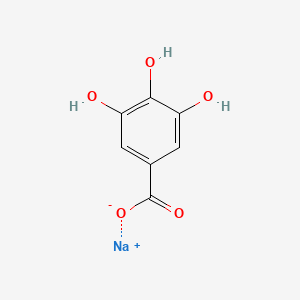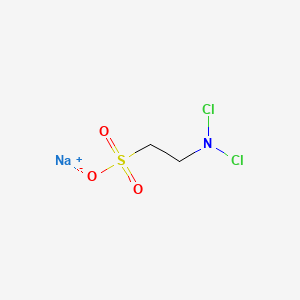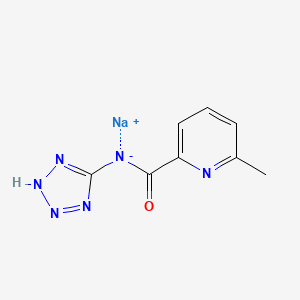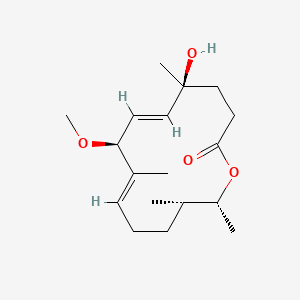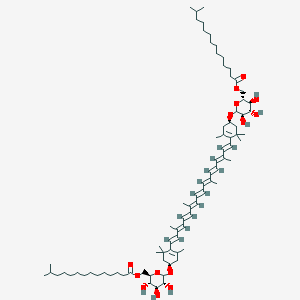
Thermobiszeaxanthin-15-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thermobiszeaxanthin-15-15 is a polymer.
Scientific Research Applications
Thermoadaptation and Membrane Stabilization
- Thermal Adaptation Strategies in Microorganisms : Thermus filiformis, an extremophile bacterium, adapts to high temperatures through various strategies, including alterations in carbohydrate metabolism and protein degradation. Notably, the heat-shock response leads to the synthesis of thermobiszeaxanthins, which play a crucial role in stabilizing the membrane at elevated temperatures. Additionally, antioxidant enzymes and metabolites accumulate in response to oxidative stress induced by high temperatures (Mandelli et al., 2017).
Antioxidant Properties
- Carotenoids in Extremophile Microorganisms : The study of carotenoids, including thermobiszeaxanthins, in extremophile microorganisms like Thermus filiformis revealed their significant antioxidant capacities. These compounds are capable of scavenging radical and non-radical species, contributing to the organism's ability to withstand harsh environmental conditions (Mandelli et al., 2012).
Carotenoid Biosynthesis and Characterization
- Biosynthesis Insights from Thermus thermophilus : A study focusing on Thermus thermophilus carotenoid extracts, particularly thermo(bis)zeaxanthins, provided insights into the biosynthesis of these compounds. It identified potential genes involved in the glycosylation and acylation steps of carotenoid biosynthesis, offering a foundation for further research on the metabolic pathways and applications of these molecules (Stark et al., 2013).
Carotenoid Glycosides Synthesis
- Synthesis of Carotenoid Glycosides : Research into the synthesis of carotenoid glycosides, including isozeaxanthin, explored the production of β,β-carotene-4,4′-bisthioglucoside isomers. These compounds mimic naturally occurring thermoxanthins, such as thermobiszeaxanthins, and exhibit potential antioxidative effects, opening avenues for various industrial and pharmacological applications (Nagy et al., 2010).
properties
Product Name |
Thermobiszeaxanthin-15-15 |
|---|---|
Molecular Formula |
C82H132O14 |
Molecular Weight |
1341.9 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(13-methyltetradecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C82H132O14/c1-57(2)37-29-25-21-17-15-19-23-27-31-45-71(83)91-55-69-73(85)75(87)77(89)79(95-69)93-65-51-63(9)67(81(11,12)53-65)49-47-61(7)43-35-41-59(5)39-33-34-40-60(6)42-36-44-62(8)48-50-68-64(10)52-66(54-82(68,13)14)94-80-78(90)76(88)74(86)70(96-80)56-92-72(84)46-32-28-24-20-16-18-22-26-30-38-58(3)4/h33-36,39-44,47-50,57-58,65-66,69-70,73-80,85-90H,15-32,37-38,45-46,51-56H2,1-14H3/b34-33+,41-35+,42-36+,49-47+,50-48+,59-39+,60-40+,61-43+,62-44+/t65-,66-,69-,70-,73-,74-,75+,76+,77-,78-,79?,80?/m1/s1 |
InChI Key |
VVKAQZYKDOWNFD-FMZQEZSSSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCCCCCCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCCCCCCCCC(C)C)C)\C)\C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




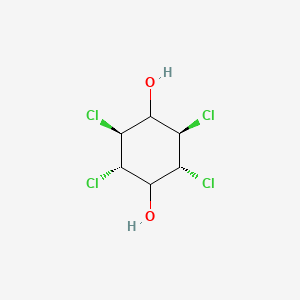
![(5S,7S,10Z,14S,15R)-7,11,14,15-tetramethyl-3,6-dioxatetracyclo[12.4.0.04,18.05,7]octadeca-1(18),10-dien-4-ol](/img/structure/B1262031.png)
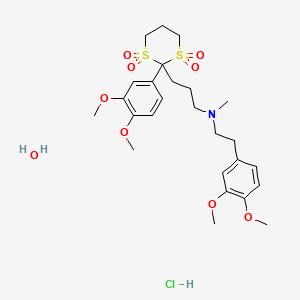



![Meso-dodecamethylcalix[6]pyrrole](/img/structure/B1262039.png)
